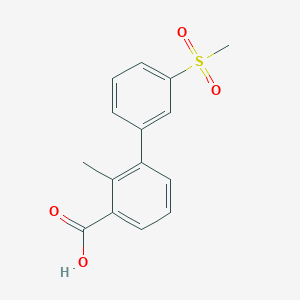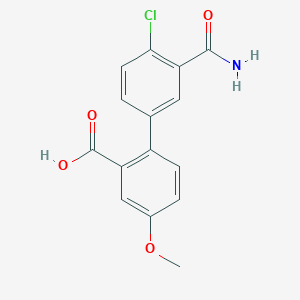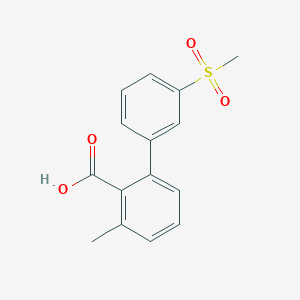
2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid (95%) is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular formula of C13H14O4S and a molecular weight of 270.31 g/mol. It is also known as 3-methylbenzenesulfonic acid, 2-methyl-3-(3-methylsulfonylphenyl)benzoic acid, and 2-methyl-3-methylsulfonylbenzene-1-carboxylic acid. It is soluble in water, methanol, and ethanol, and is insoluble in non-polar solvents.
Wirkmechanismus
2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid (95%) is an organic compound that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, however, it is believed to act as an inhibitor of certain enzymes and other proteins. It is also believed to act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid (95%) has been studied for its biochemical and physiological effects. Studies have shown that it may have anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been shown to have anti-cancer properties, as well as anti-viral and anti-allergic effects. In addition, it has been shown to have anti-oxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid (95%) has several advantages and limitations for lab experiments. It is easy to obtain, and it is relatively inexpensive. It is also a stable compound, which makes it easier to use in experiments. However, it is not very soluble in non-polar solvents, which can make it difficult to use in some experiments. In addition, the compound can be toxic in large doses, so it is important to use it in the correct concentrations.
Zukünftige Richtungen
The potential future applications of 2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid (95%) are vast. It has been used in the synthesis of various compounds, and its anti-inflammatory, anti-bacterial, and anti-fungal properties make it a promising candidate for use in the development of new drugs. In addition, its anti-cancer properties make it a potential candidate for use in cancer treatments. Furthermore, its anti-oxidant properties make it a potential candidate for use in the development of new dietary supplements. Finally, its ability to inhibit certain enzymes and proteins makes it a potential candidate for use in the development of new diagnostic tests.
Synthesemethoden
2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid (95%) can be synthesized using three different methods. The first method involves the reaction of 2-methylbenzene-1-sulfonic acid with benzoic acid in the presence of a catalyst. The second method involves the reaction of 2-methylbenzene-1-sulfonic acid with sodium benzoate in the presence of a catalyst. The third method involves the reaction of 2-methylbenzene-1-sulfonic acid with benzoic anhydride. All three methods produce the desired compound in high yields.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid (95%) is used in a variety of scientific research applications. It is used in the synthesis of various compounds, such as 2-methyl-3-methylsulfonylbenzene-1-carboxylic acid, which is used in the synthesis of pharmaceuticals. It is also used in the synthesis of various other organic compounds. In addition, it is used as a reagent in the synthesis of various other compounds, such as 2-methyl-3-methylsulfonylbenzene-1-carboxylic acid esters.
Eigenschaften
IUPAC Name |
2-methyl-3-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-10-13(7-4-8-14(10)15(16)17)11-5-3-6-12(9-11)20(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRAXRNPTWWXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691610 |
Source


|
| Record name | 3'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261935-45-8 |
Source


|
| Record name | 3'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














